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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the theoretical and computational

approaches applicable to the study of 2-Nonanamine (CAS No: 13205-58-8). While dedicated

in-depth computational studies on 2-Nonanamine are not extensively available in peer-

reviewed literature, this document synthesizes available physicochemical data and outlines

established theoretical frameworks and experimental protocols used for analogous aliphatic

amines. This guide is intended to serve as a foundational resource for researchers initiating

studies on 2-Nonanamine, particularly in the fields of medicinal chemistry, materials science,

and drug development. All quantitative data is presented in structured tables, and key

workflows are visualized using diagrams.

Physicochemical and Computed Properties of 2-
Nonanamine
2-Nonanamine, a primary aliphatic amine, possesses a nine-carbon chain with an amino group

at the second position. Its physicochemical properties are crucial for understanding its

reactivity, bioavailability, and potential applications. The following tables summarize key

experimental and computationally predicted data for 2-Nonanamine and its enantiomers.

Table 1: General and Physicochemical Properties of 2-Nonanamine
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Property Value Source

Molecular Formula C9H21N --INVALID-LINK--[1]

Molecular Weight 143.27 g/mol --INVALID-LINK--[2]

CAS Number 13205-58-8 --INVALID-LINK--[1]

Density 0.782 - 0.791 g/cm³
--INVALID-LINK--[3], --

INVALID-LINK--[1]

Boiling Point 191.018 °C at 760 mmHg --INVALID-LINK--[1]

73 °C at 19 mmHg ((R)-

isomer)
--INVALID-LINK--[3]

Melting Point < -20 °C ((R)-isomer) --INVALID-LINK--[3]

Flash Point 69.839 - 71 °C
--INVALID-LINK--[1], --

INVALID-LINK--[3]

Refractive Index 1.4271 --INVALID-LINK--[1]

Vapor Pressure 0.526 mmHg at 25°C --INVALID-LINK--[1]

pKa (Predicted) 11.10 ± 0.35 --INVALID-LINK--[1]

Sensitivity Air Sensitive --INVALID-LINK--[1]

Table 2: Computationally Derived Molecular Properties of 2-Nonanamine
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Property Value
Computational
Method

Source

XLogP3 3.2 XLogP3 3.0 --INVALID-LINK--[2]

LogP 3.39440 N/A --INVALID-LINK--[1]

Hydrogen Bond Donor

Count
1 Cactvs 3.4.8.18 --INVALID-LINK--[2]

Hydrogen Bond

Acceptor Count
1 Cactvs 3.4.8.18 --INVALID-LINK--[2]

Rotatable Bond Count 6 Cactvs 3.4.8.18 --INVALID-LINK--[2]

Exact Mass 143.167399674 Da PubChem 2.2 --INVALID-LINK--[2]

Topological Polar

Surface Area
26 Å² Cactvs 3.4.8.18 --INVALID-LINK--[2]

Heavy Atom Count 10 PubChem --INVALID-LINK--[2]

Complexity 61.7 Cactvs 3.4.8.18 --INVALID-LINK--[2]

Proposed Theoretical and Computational Workflow
A thorough computational investigation of 2-Nonanamine can elucidate its electronic structure,

reactivity, and potential biological interactions. The following workflow outlines a standard

approach for such a study, leveraging quantum chemical calculations and molecular dynamics

simulations.
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Quantum Chemical Calculations (DFT) Molecular Dynamics (MD) Simulations

QSAR and Docking Studies

Geometry Optimization
(e.g., B3LYP/6-31G(d))

Vibrational Frequency Analysis Calculation of Molecular Properties
(HOMO, LUMO, Dipole Moment, etc.)

pKa Prediction
(with Continuum Solvent Model, e.g., PCM/SMD)

Molecular Docking
(Interaction with biological targets)Descriptor Calculation

System Setup
(Solvation in Water Box)

Energy Minimization

Equilibration (NVT, NPT)

Production Run

Analysis of Trajectories
(RDF, RMSD, Hydrogen Bonds)

QSAR Model Development
(Relating structure to activity/toxicity)

Define Research Question

Click to download full resolution via product page

Proposed computational workflow for 2-Nonanamine.

Experimental Protocols
The following sections detail standard experimental procedures for the characterization of 2-
Nonanamine.

Determination of pKa by Potentiometric Titration
This method is widely used for its accuracy in determining the dissociation constant of amines.
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Methodology:

Sample Preparation: A solution of 2-Nonanamine of known concentration (e.g., 0.01 M) is

prepared in deionized water or a suitable buffer with a defined ionic strength.

Titration Setup: The sample solution is placed in a temperature-controlled vessel equipped

with a calibrated pH electrode and a magnetic stirrer.

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is gradually added to the

amine solution using a precision burette.

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point. The data can also

be analyzed using Gran plots or by fitting to the Henderson-Hasselbalch equation to obtain a

more precise pKa value.

Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous

structural determination of organic molecules.

Methodology:

Sample Preparation: A small amount of 2-Nonanamine (5-10 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard such as

tetramethylsilane (TMS) may be added.

¹H NMR Spectroscopy:

A ¹H NMR spectrum is acquired.

Expected Signals:

The N-H protons of the primary amine will typically appear as a broad singlet between δ

0.5-5.0 ppm. The chemical shift is concentration-dependent and influenced by hydrogen

bonding.
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The proton on the carbon bearing the amino group (C2-H) is expected to be a multiplet

around δ 2.5-3.0 ppm.

The protons of the methyl group at C1 will appear as a doublet.

The methylene protons of the alkyl chain will appear as multiplets in the upfield region

(δ 0.8-1.6 ppm).

The terminal methyl group (C9) will appear as a triplet around δ 0.9 ppm.

Confirmation: Addition of a few drops of D₂O will lead to the disappearance of the N-H

signal due to proton-deuterium exchange, confirming the presence of the amine group.

¹³C NMR Spectroscopy:

A ¹³C NMR spectrum is acquired to determine the number of unique carbon environments.

Expected Signals: Nine distinct signals are expected, corresponding to the nine carbon

atoms in the molecule. The carbon atom attached to the nitrogen (C2) will be shifted

downfield compared to the other aliphatic carbons.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity

between protons and carbons, confirming the complete structure of 2-Nonanamine.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)
GC-MS is a robust technique for the separation, identification, and quantification of volatile and

semi-volatile compounds like 2-Nonanamine. Due to the polarity of amines, derivatization is

often employed to improve chromatographic performance and reduce peak tailing.

Methodology:

Sample Preparation and Derivatization:

An aliquot of the sample containing 2-Nonanamine is taken.
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A derivatizing agent, such as isobutyl chloroformate or benzenesulfonyl chloride, is added

under appropriate pH and temperature conditions. This converts the polar amine into a

less polar, more volatile derivative.

The derivative is then extracted into an organic solvent (e.g., toluene or hexane).

GC-MS Analysis:

Injection: 1 µL of the extracted derivative is injected into the GC-MS system in splitless

mode.

Gas Chromatograph Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25

mm x 0.25 µm) is typically used.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: An initial temperature of around 80°C, held for 1-2

minutes, followed by a ramp to a final temperature of 250-290°C.

Mass Spectrometer Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Range: A scan range of m/z 50-450 is monitored.

Data Analysis:

The retention time of the derivatized 2-Nonanamine peak is used for identification by

comparison with a standard.

The mass spectrum of the peak is compared with a library of spectra (e.g., NIST) or the

spectrum of a known standard to confirm the identity. The fragmentation pattern will be

characteristic of the derivatized 2-Nonanamine.

Quantification can be achieved by creating a calibration curve using standards of known

concentrations.
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Signaling Pathways and Biological Interactions
Currently, there is a lack of specific information in the public domain literature detailing the

involvement of 2-Nonanamine in specific biological signaling pathways. However, as a primary

aliphatic amine, it has the potential to interact with various biological targets.

Potential Interactions (Hypothetical):

Receptor Binding: The amine group can act as a hydrogen bond donor and acceptor, and the

alkyl chain can participate in hydrophobic interactions. These features could allow it to bind

to receptors that recognize endogenous amines or have hydrophobic binding pockets.

Enzyme Inhibition: It could potentially act as a substrate or inhibitor for enzymes that

metabolize amines, such as monoamine oxidases (MAOs), although this would require

experimental verification.

Ion Channel Modulation: The protonated form of 2-Nonanamine could interact with ion

channels in a manner similar to other charged amine-containing molecules.

The diagram below illustrates a logical workflow for screening 2-Nonanamine for potential

biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b079882?utm_src=pdf-body
https://www.benchchem.com/product/b079882?utm_src=pdf-body
https://www.benchchem.com/product/b079882?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Nonanamine

In Vitro Screening

Receptor Binding Assays Enzyme Inhibition Assays
(e.g., MAO-A, MAO-B) Ion Channel Patch Clamp

Hit Identification

Lead Optimization

In Vivo Studies

Click to download full resolution via product page

Workflow for biological screening of 2-Nonanamine.

Conclusion
This technical guide consolidates the available physicochemical data for 2-Nonanamine and

provides a framework for its further investigation using theoretical, computational, and

experimental methodologies. The outlined protocols for pKa determination, NMR-based

structural elucidation, and GC-MS analysis are standard, robust methods for characterizing this

and similar aliphatic amines. The proposed computational workflow offers a systematic

approach to understanding its molecular properties and potential interactions. While specific

biological roles for 2-Nonanamine are yet to be defined, the provided screening workflow

presents a logical path for exploring its potential in drug discovery and development. This guide
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serves as a valuable starting point for researchers and scientists, enabling a more directed and

efficient investigation of 2-Nonanamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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